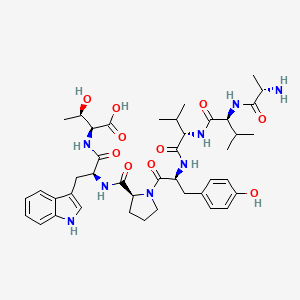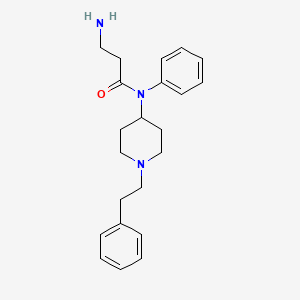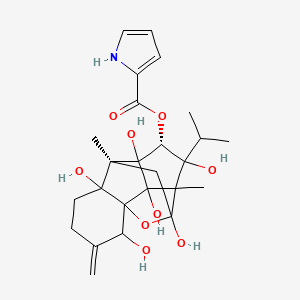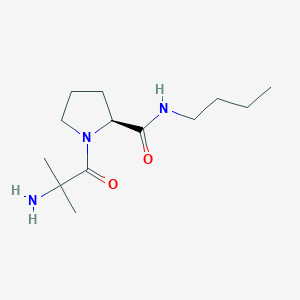
alpha-methylalanyl-L-proline butylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-methylalanyl-L-proline butylamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The unique structure of this compound makes it a valuable tool in biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-methylalanyl-L-proline butylamide typically involves multiple steps starting from proline. One common method includes the conversion of proline with chloral, followed by methylation with methyl bromide, and finally, a reaction with aqueous hydrochloric acid . This multi-step process ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure consistency and quality of the final product. Advanced purification techniques, such as chromatography, are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-methylalanyl-L-proline butylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products.
Scientific Research Applications
Alpha-methylalanyl-L-proline butylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-methylalanyl-L-proline butylamide involves its interaction with specific molecular targets and pathways. One known target is tripeptidyl-peptidase II (TPP2), an enzyme involved in protein degradation . By inhibiting TPP2, this compound can modulate various cellular processes, including protein turnover and signal transduction. This inhibition can lead to therapeutic effects in conditions where TPP2 activity is dysregulated.
Comparison with Similar Compounds
Alpha-methylalanyl-L-proline butylamide can be compared with other proline derivatives, such as alpha-methyl-L-proline and alpha-methylalanyl-L-proline. These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its butylamide moiety, which enhances its interaction with specific molecular targets and improves its pharmacokinetic properties.
List of Similar Compounds
- Alpha-methyl-L-proline
- Alpha-methylalanyl-L-proline
- Alpha-methylproline butylamide
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and properties make it a valuable tool for studying biochemical processes, developing therapeutic agents, and producing industrial chemicals. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms of action.
Properties
Molecular Formula |
C13H25N3O2 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
(2S)-1-(2-amino-2-methylpropanoyl)-N-butylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-5-8-15-11(17)10-7-6-9-16(10)12(18)13(2,3)14/h10H,4-9,14H2,1-3H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
XPMXVLRTYROPLL-JTQLQIEISA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)C(C)(C)N |
Canonical SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


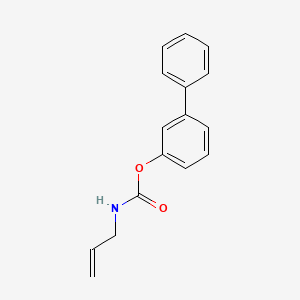
![(2E,4E,6Z)-7-[2-hexoxy-3,5-di(propan-2-yl)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B10846652.png)
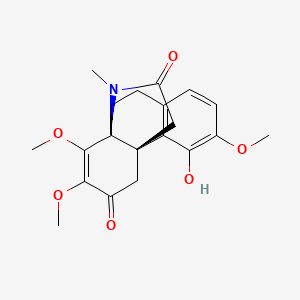
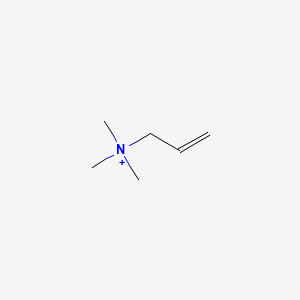

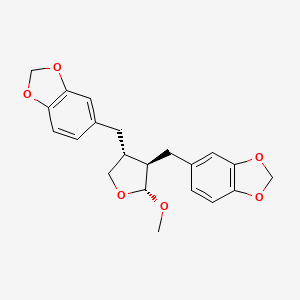
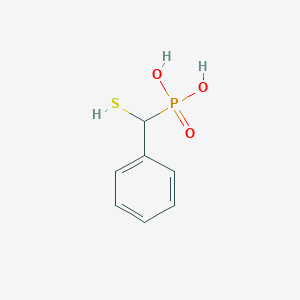
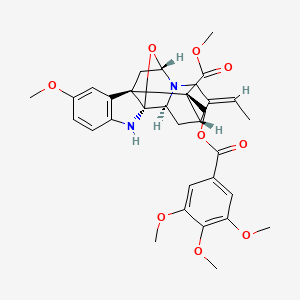
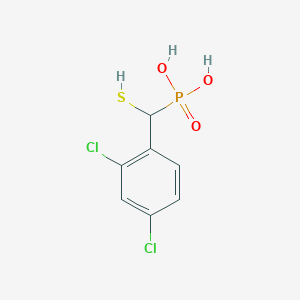
![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)
